![molecular formula C21H25N3O3 B1328808 [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-65-1](/img/structure/B1328808.png)
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
This compound is a chemical substance with the molecular formula C21H25N3O3 . It is a potential antibacterial compound .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, 13C NMR, and MS . The IR spectrum provides information about the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Novel methods have been developed for synthesizing derivatives of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid. For example, Acharyulu et al. (2009) detailed a stereoselective diazotization process to create optically pure compounds related to this chemical (Acharyulu et al., 2009).
Chemical Structure and Properties : Studies have also focused on determining the chemical structure and properties of these compounds. For instance, Yurttaş et al. (2016) explored the structure of dithiocarbamate derivatives containing piperazine and reported their antimicrobial activity (Yurttaş et al., 2016).
Biological and Pharmacological Activities
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of compounds similar to this compound. For example, Demirbaş et al. (2010) synthesized compounds and assessed their antimicrobial activities, finding good or moderate activities against bacterial strains (Demirbaş et al., 2010).
Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new piperazine acetamides derived from related chemical structures, with some compounds showing effectiveness in seizure tests (Kamiński et al., 2011).
Stability and Degradation
- Stability under Stress Conditions : Gendugov et al. (2021) conducted research on the stability of a related pharmaceutical substance under various stress conditions. They concluded that the substance is generally stable, except in alkaline hydrolysis (Gendugov et al., 2021).
Synthesis of Novel Derivatives
- Novel Derivatives Synthesis : Bhat et al. (2018) worked on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, indicating a potential for diverse applications in chemical and pharmaceutical fields (Bhat et al., 2018).
Future Directions
properties
IUPAC Name |
2-(N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-17-7-9-19(10-8-17)22-11-13-23(14-12-22)20(25)15-24(16-21(26)27)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQAYJDRUFDOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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